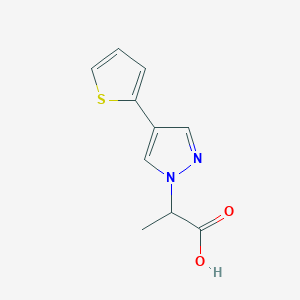

1-乙基-3-(噻吩-3-基)-1H-吡唑-5-醇

描述

“1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . In one study, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) was used as the solvent under mild conditions without any bases . This strategy was tested with a variety of substrates to produce corresponding thiophene analogs with good yield .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学研究应用

抗肿瘤潜力

一项关于合成和表征含有噻吩基团的双吡唑基噻唑类化合物对肝细胞癌(HepG2)细胞系展示了强大的抗肿瘤活性,突出了几种化合物具有特定IC50值的有希望的活性,表明它们作为抗肿瘤药物的潜力(Gomha, Edrees, & Altalbawy, 2016)。

抗抑郁活性

通过合成和评价一系列化合物,探讨了苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-羰基硫脲类化合物的抗抑郁活性,其中一种特定衍生物在一定剂量下显著减少了强迫游泳和尾悬试验中的不动时间,表明其作为抗抑郁药物的潜力(Mathew, Suresh, & Anbazhagan, 2014)。

抗癌和抗菌应用

多项研究集中在合成与1-乙基-3-(噻吩-3-基)-1H-吡唑-5-醇相关结构的新化合物,显示出包括抗癌、抗菌和酶抑制效应在内的多样生物活性。例如,合成了美洛昔布衍生物,并评估了它们作为抗炎、镇痛、抗氧化、抗癌和抗-HCV药物的潜力,揭示了某些化合物在这些领域表现出显著活性,而与未处理对照组相比,不会引起肝脏、肾脏、结肠和大脑组织损伤(Küçükgüzel等,2013)。

合成和环化反应

对吡唑吡嘧啶基酮酯的合成和环化反应的研究突显了它们的酶活性,暗示了某些酶的反应性可能会增加(Abd & Awas, 2008)。

荧光化学传感器的开发

合成了一种吡唑啉-苯并噻唑衍生物,并研究了其光物理和物理化学性质,展示了其作为荧光化学传感器检测Cu2+、Fe3+和Fe2+金属离子的潜力,能够以浓度依赖的方式显著降低荧光强度(Asiri et al., 2019)。

作用机制

Thiophene Derivatives

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Substituted thiophenes are among the most important aromatic heterocyclic derivatives . Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . Moreover, thiophene derivatives find large application in material science and in coordination chemistry , and as intermediate in organic synthesis .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Synthesis of Thiophene Derivatives

The classical approaches to substituted thiophenes are mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring . During the last years, innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .

未来方向

属性

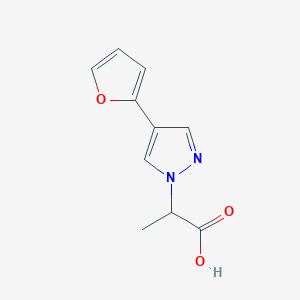

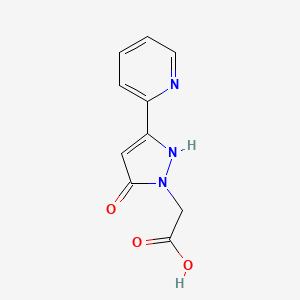

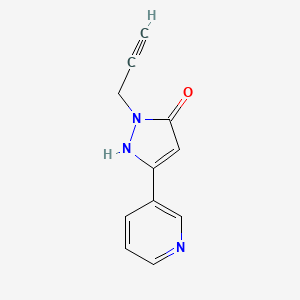

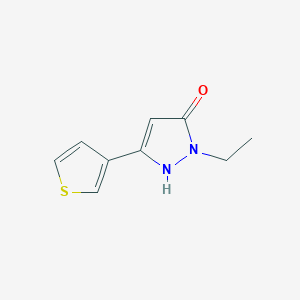

IUPAC Name |

2-ethyl-5-thiophen-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-11-9(12)5-8(10-11)7-3-4-13-6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZBGHIOKUAHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。